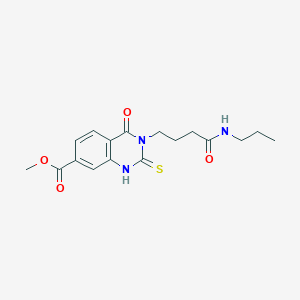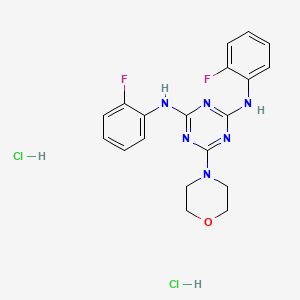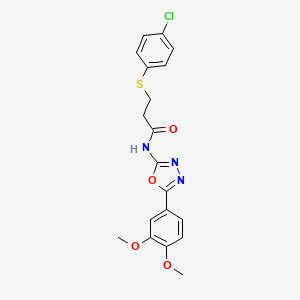![molecular formula C21H17NO3 B2552798 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone CAS No. 317833-15-1](/img/structure/B2552798.png)
3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone is a synthetic compound notable for its complex polycyclic structure, integrating elements of benzene, chromene, and isoxazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone typically involves the following steps:
Formation of the Chromene Backbone: This involves a cyclization reaction of suitable phenolic precursors under acidic or basic conditions.
Construction of the Isoxazole Ring: This is generally achieved through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.
Final Assembly: The final step involves coupling the chromene and isoxazole rings via appropriate linkers, followed by functional group modifications to achieve the desired methanone substitution.
Industrial Production Methods
While specific industrial methods are proprietary, the large-scale production often utilizes automated synthesis equipment and continuous flow reactors to ensure high yield and purity. Key considerations include maintaining optimal reaction temperatures, pressures, and the use of catalysts to facilitate efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, particularly at the chromene moiety, leading to quinone derivatives.
Reduction: Reduction reactions can modify the isoxazole ring, potentially leading to ring-opened products.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur at the aromatic benzene and chromene rings.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents include potassium permanganate or chromic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, Friedel-Crafts catalysts, or strong bases/acids can facilitate substitution reactions.
Major Products
Oxidative Products: Quinone derivatives and hydroxylated compounds.
Reductive Products: Reduced isoxazole or chromene derivatives.
Substitution Products: Halogenated, alkylated, or acylated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: Utilized as ligands or catalysts in various organic reactions due to its polycyclic framework.
Synthetic Intermediates: Acts as a building block in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Exhibits potential antibacterial and antifungal properties.
Anticancer Research: Investigated for its ability to inhibit certain cancer cell lines.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry
Polymer Chemistry: Used in the synthesis of novel polymeric materials with enhanced properties.
Material Science: Explored for its application in the creation of advanced materials with unique electronic or optical characteristics.
Mécanisme D'action
Molecular Targets and Pathways
The exact mechanism by which 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone exerts its effects depends on the biological context:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Interaction: Modulates receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Interferes with key signaling pathways, altering cellular processes such as proliferation, apoptosis, or differentiation.
Comparaison Avec Des Composés Similaires
Comparison
Chromenes: Similar in structure but may lack the isoxazole ring, leading to different reactivity and biological activity.
Isoxazoles: Compounds with only the isoxazole ring might not exhibit the same range of reactions or applications as the polycyclic framework of 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone.
Methanone Derivatives: Related compounds with similar methanone substitutions but different core structures might not achieve the same functionality.
Similar Compounds
3H-benzo[5,6]chromeno[4,3-c]isoxazol: Lacks the methanone group but retains much of the polycyclic structure.
4H-chromeno[4,3-c]isoxazol-4-one: Another related compound with differences in ring substitutions and functional groups.
This compound's unique combination of structural elements sets it apart from other similar molecules, providing distinct advantages in various scientific and industrial applications.
Propriétés
IUPAC Name |
[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-21(15-7-2-1-3-8-15)22-20-16(13-25-22)12-24-18-11-10-14-6-4-5-9-17(14)19(18)20/h1-11,16,20H,12-13H2/t16-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUSUZKQVRQLKS-OXJNMPFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CON([C@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
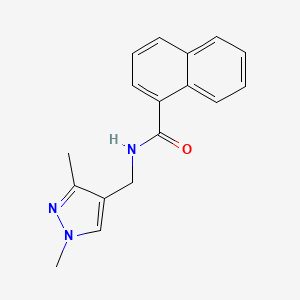
![2,6-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide](/img/structure/B2552718.png)
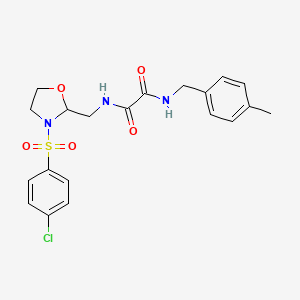
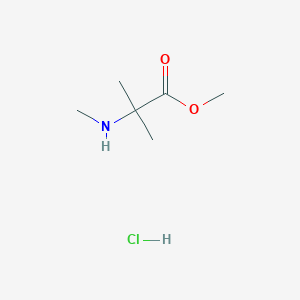
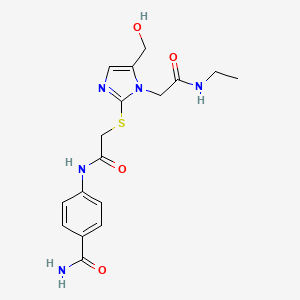
![N-tert-butyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B2552728.png)
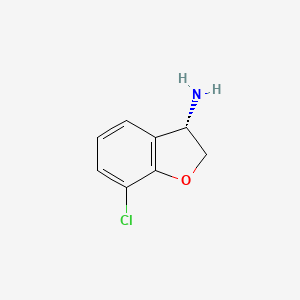
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)

![(5E)-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2552732.png)
